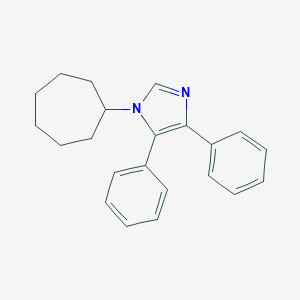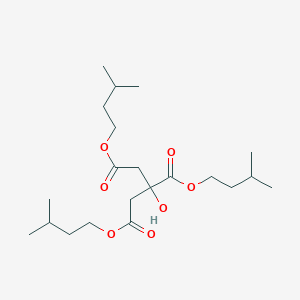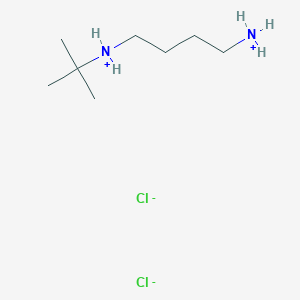
Dibutadiamin dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutadiamin dihydrochloride, also known as DBAD, is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and alcohol. DBAD has been found to have a wide range of applications in the field of biochemistry and molecular biology. In
科学的研究の応用
Dibutadiamin dihydrochloride has been used in a variety of scientific research applications. It has been found to be useful in the study of DNA binding proteins and enzymes. Dibutadiamin dihydrochloride has also been used to study the structure and function of proteins. In addition, Dibutadiamin dihydrochloride has been used to study the interaction between proteins and nucleic acids.
作用機序
The mechanism of action of Dibutadiamin dihydrochloride is not fully understood, but it is believed to be due to its ability to interact with DNA and RNA. Dibutadiamin dihydrochloride has been found to bind to DNA and RNA, which can affect the structure and function of these molecules. Dibutadiamin dihydrochloride has also been found to inhibit the activity of some enzymes that are involved in DNA replication and repair.
生化学的および生理学的効果
Dibutadiamin dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes that are involved in DNA replication and repair. Dibutadiamin dihydrochloride has also been found to affect the structure and function of DNA and RNA. In addition, Dibutadiamin dihydrochloride has been found to have some anti-tumor activity.
実験室実験の利点と制限
Dibutadiamin dihydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. Dibutadiamin dihydrochloride is also stable and can be stored for long periods of time. However, Dibutadiamin dihydrochloride has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, Dibutadiamin dihydrochloride can interfere with some assays, which can affect the accuracy of the results.
将来の方向性
There are several future directions for research on Dibutadiamin dihydrochloride. One area of research is the development of new synthesis methods that can improve the purity and yield of Dibutadiamin dihydrochloride. Another area of research is the development of new applications for Dibutadiamin dihydrochloride. For example, Dibutadiamin dihydrochloride could be used in the development of new drugs that target DNA binding proteins and enzymes. Finally, research could be conducted to better understand the mechanism of action of Dibutadiamin dihydrochloride and its effects on cells and organisms.
Conclusion:
Dibutadiamin dihydrochloride is a chemical compound that has been used in scientific research for many years. It has a wide range of applications in the field of biochemistry and molecular biology. Dibutadiamin dihydrochloride has been found to have a variety of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Future research on Dibutadiamin dihydrochloride could lead to the development of new synthesis methods and applications, as well as a better understanding of its mechanism of action.
合成法
Dibutadiamin dihydrochloride can be synthesized using a variety of methods, but the most common method is the reaction of 1,4-diaminobutane with hydrochloric acid. The reaction produces Dibutadiamin dihydrochloride as a hydrochloride salt. The purity of Dibutadiamin dihydrochloride can be improved by recrystallization from water.
特性
IUPAC Name |
4-azaniumylbutyl(tert-butyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKDTPNZOJXSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutadiamin dihydrochloride | |
CAS RN |
1867-72-7 |
Source


|
| Record name | Dibutadiamin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


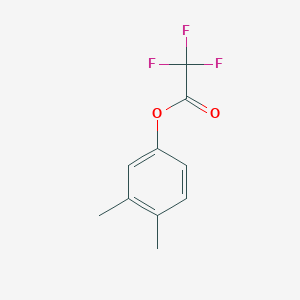

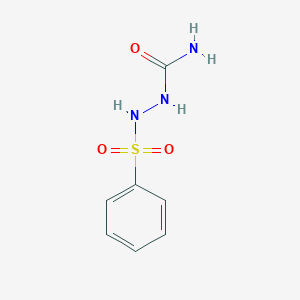
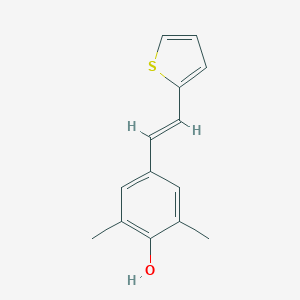
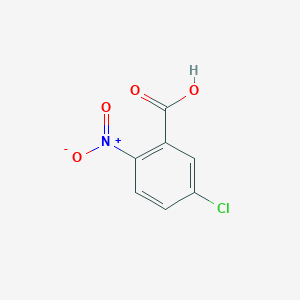
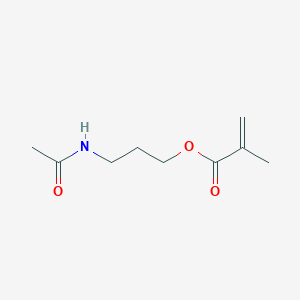
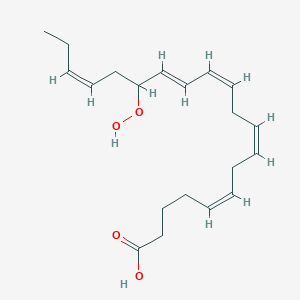
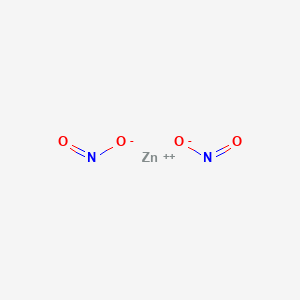

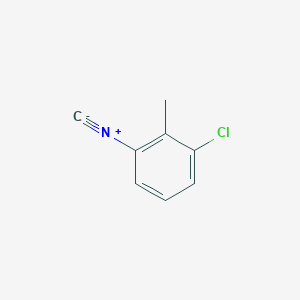
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
